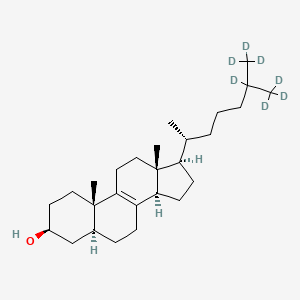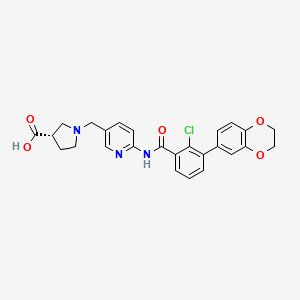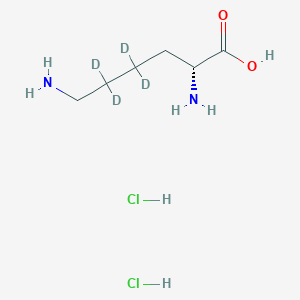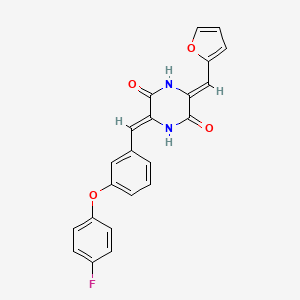
Microtubule inhibitor 5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Microtubule inhibitor 5 is a synthetic compound known for its ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Microtubule inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality assessment .
Analyse Chemischer Reaktionen
Types of Reactions
Microtubule inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Microtubule inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and interactions with other cellular components.
Biology: Employed in cell biology research to investigate the role of microtubules in cell division, intracellular transport, and cell signaling.
Medicine: Utilized in cancer research and treatment to inhibit the proliferation of cancer cells and overcome multidrug resistance.
Industry: Applied in the development of new therapeutic agents and drug delivery systems
Wirkmechanismus
Microtubule inhibitor 5 exerts its effects by binding to the colchicine binding site on tubulin, a key protein in microtubule formation. This binding disrupts the polymerization and depolymerization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cells. The compound also affects various signaling pathways, including the AKT/mTOR pathway, which is involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Microtubule inhibitor 5 is unique in its ability to overcome multidrug resistance in cancer cells, a common challenge with other microtubule inhibitors. Similar compounds include:
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to mitotic arrest.
Vinblastine: Binds to tubulin and inhibits microtubule formation, causing cell cycle arrest.
Colchicine: Binds to the colchicine binding site on tubulin, disrupting microtubule dynamics .
This compound stands out due to its novel binding mechanism and ability to target multidrug-resistant cancer cells, making it a promising candidate for further development in cancer therapy .
Eigenschaften
Molekularformel |
C22H15FN2O4 |
|---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(3Z,6Z)-3-[[3-(4-fluorophenoxy)phenyl]methylidene]-6-(furan-2-ylmethylidene)piperazine-2,5-dione |
InChI |
InChI=1S/C22H15FN2O4/c23-15-6-8-16(9-7-15)29-18-4-1-3-14(11-18)12-19-21(26)25-20(22(27)24-19)13-17-5-2-10-28-17/h1-13H,(H,24,27)(H,25,26)/b19-12-,20-13- |
InChI-Schlüssel |
HVDIOKFBMGISBM-YXZJEIOKSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)/C=C\3/C(=O)N/C(=C\C4=CC=CO4)/C(=O)N3 |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C=C3C(=O)NC(=CC4=CC=CO4)C(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



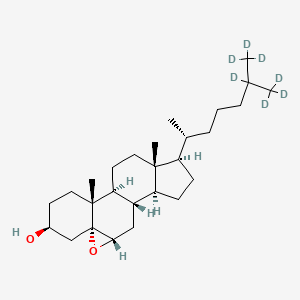

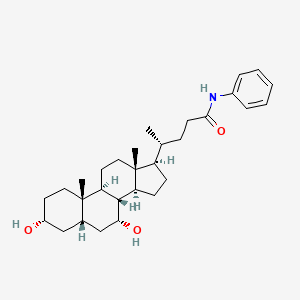

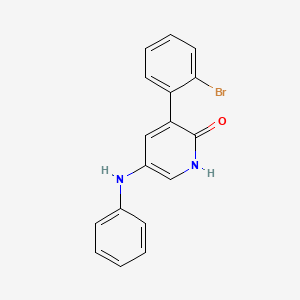

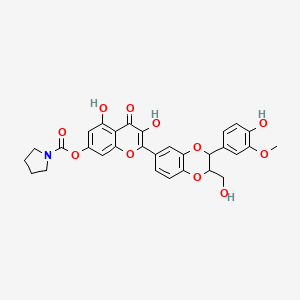
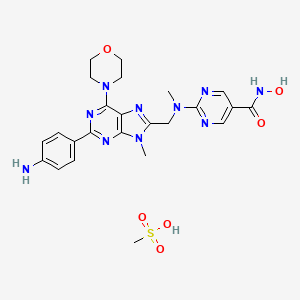

![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
